molecular formula C17H16N2O2 B7548300 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B7548300
M. Wt: 280.32 g/mol
InChI Key: BVLCSWYODSBBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is similar to other benzodiazepines. It enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABAA receptor. This results in increased inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The use of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in laboratory experiments has several advantages. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying GABAergic neurotransmission. It is also readily available and relatively inexpensive compared to other compounds with similar properties. However, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has limitations in terms of its solubility and stability, which can affect its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on the immune system, as recent research has suggested that benzodiazepines may have immunomodulatory properties. Additionally, further research is needed to optimize the synthesis method of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one to improve its solubility and stability for use in various experiments.
Conclusion
In conclusion, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound with potential applications in scientific research. Its unique properties have made it a reliable tool for studying GABAergic neurotransmission, and it has shown promise in the treatment of various psychiatric and neurological disorders. Further research is needed to optimize its synthesis method and investigate its potential use in new areas of study.

Synthesis Methods

The synthesis of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the condensation of o-toluidine and benzophenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized to produce high yields of pure 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Scientific Research Applications

5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-anxiety, anti-convulsant, and sedative properties. It has also been investigated for its potential use in the treatment of insomnia, depression, and other psychiatric disorders. Additionally, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-(2-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-2-3-7-13(12)17(21)19-11-10-16(20)18-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLCSWYODSBBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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